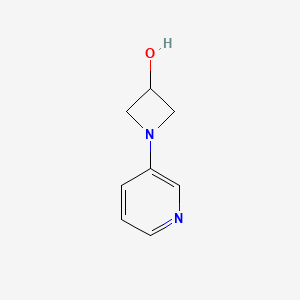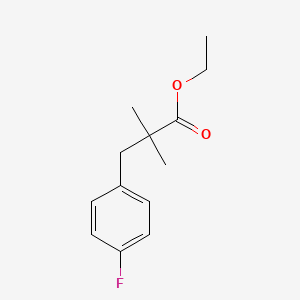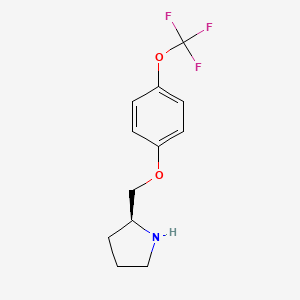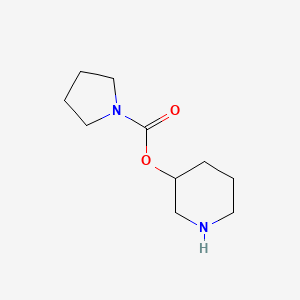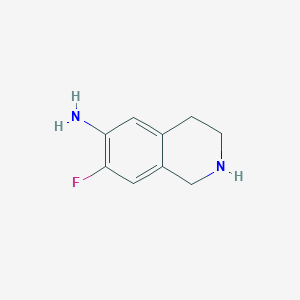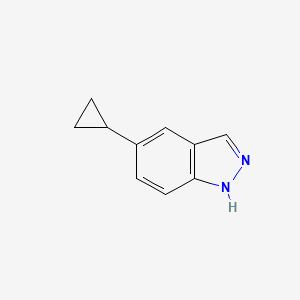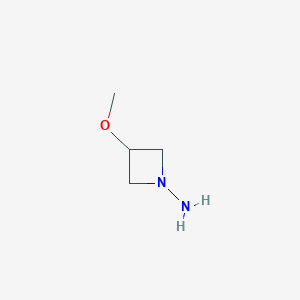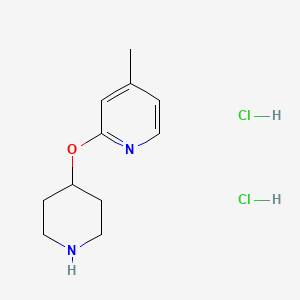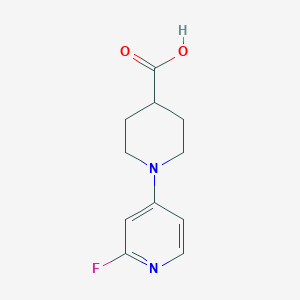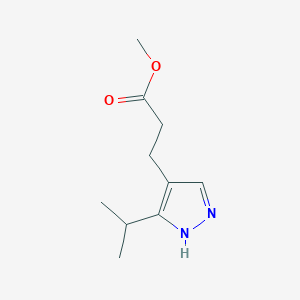
2-(2-Carboxyethyl)phenylboronic acid
Vue d'ensemble
Description
2-(2-Carboxyethyl)phenylboronic acid is a synthetic compound belonging to the family of boronic acids . These compounds find extensive application in organic chemistry and various scientific disciplines, including biochemistry .
Synthesis Analysis
The synthesis of 2-(2-Carboxyethyl)phenylboronic acid involves the reaction of phenylboronic acid (PhB(OH)₂) with glyoxylic acid (HOCH₂COOH). The carboxyethyl group is introduced through this reaction, resulting in the formation of the target compound .
Molecular Structure Analysis
The molecular formula of 2-(2-Carboxyethyl)phenylboronic acid is C₉H₁₁BO₄ . Its 2D structure consists of a phenyl ring attached to a boron atom, which further bears a carboxyethyl group. The 3D conformation of the molecule is not available due to unsupported elements in the MMFF94s force field .
Applications De Recherche Scientifique
Catalyst in Synthetic Chemistry
Phenylboronic acids, including derivatives similar to 2-(2-Carboxyethyl)phenylboronic acid, have been utilized as catalysts in synthetic chemistry. For instance, they catalyze dehydrative condensation between carboxylic acids and amines, facilitating the synthesis of α-dipeptides, highlighting their role in peptide synthesis and potentially in the development of novel pharmaceuticals (Wang, Lu, & Ishihara, 2018).
Diagnostic and Therapeutic Applications
Phenylboronic acid-functionalized polymers, akin to the functionalities of 2-(2-Carboxyethyl)phenylboronic acid, have found significant use in diagnostic and therapeutic applications. Their unique interactions with carbohydrates make them suitable for glucose sensors and bio-separation applications. Emerging research directions focus on expanding these applications towards more versatile diagnostic and therapeutic targets, including cancer therapy and management of diabetes (Matsumoto, Kataoka, & Miyahara, 2014).
Drug Delivery Systems
Phenylboronic acid derivatives have been integrated into drug delivery systems, particularly in the development of glucose-responsive materials. These materials are especially promising for insulin delivery, where the glucose-responsive mechanism can potentially lead to self-regulated insulin release systems. The advances in the synthesis of these materials highlight their potential in improving the management of diabetes through responsive drug delivery systems (Ma & Shi, 2014).
Bio-Application and Sensor Systems
The integration of phenylboronic acid and its derivatives into polymeric nanomaterials has opened new avenues for bio-applications, including the development of biosensors and targeted drug delivery systems. These materials interact specifically with glucose and sialic acid, providing platforms for non-invasive monitoring of glucose levels in diabetic patients and targeting cancer cells that express sialic acid on their surface (Lan & Guo, 2019).
Tumor Targeting and Penetration
Phenylboronic acid-decorated nanoparticles, by virtue of their specific interactions with cancer cell markers, have shown enhanced tumor targeting and penetration capabilities. This property makes them highly suitable for targeted cancer therapy, where drug delivery systems can more effectively localize and exert their effects within tumor tissues, improving the efficacy of treatments while minimizing side effects on healthy tissues (Wang et al., 2016).
Propriétés
IUPAC Name |
3-(2-boronophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4,13-14H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXURCOFHUFAMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CCC(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Carboxyethyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



